molecular formula C24H26ClN3O B11034036 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide

Cat. No.: B11034036
M. Wt: 407.9 g/mol
InChI Key: KEHYUKKMQYUTJO-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological processes . The chloro group and quinoline derivative further enhance its binding affinity and specificity .

Properties

Molecular Formula

C24H26ClN3O

Molecular Weight

407.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide

InChI

InChI=1S/C24H26ClN3O/c1-14-9-18-15(2)12-24(3,4)28-22(18)20(10-14)23(29)26-8-7-16-13-27-21-6-5-17(25)11-19(16)21/h5-6,9-13,27-28H,7-8H2,1-4H3,(H,26,29)

InChI Key

KEHYUKKMQYUTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)NC(C=C2C)(C)C

Origin of Product

United States

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